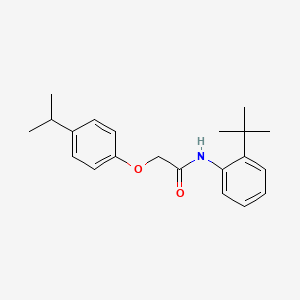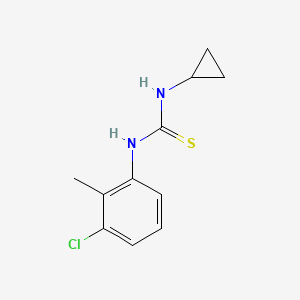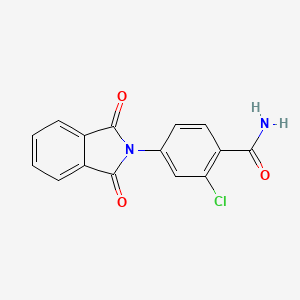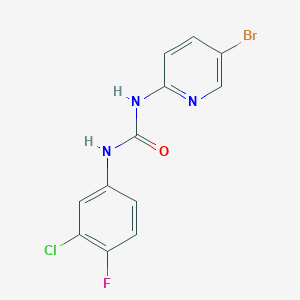
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone
Descripción general
Descripción
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, also known as BPAE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPAE is a ketone compound that is often used as a precursor in the synthesis of other organic compounds. It is also known for its ability to interact with certain biological targets, making it a valuable tool for studying the underlying mechanisms of various biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is still not fully understood, but it is believed to interact with the sigma-1 receptor in a specific manner. This interaction can lead to the modulation of various signaling pathways within the cell, ultimately resulting in changes to cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channel activity, and the inhibition of certain enzymes. These effects can have a significant impact on cellular function and can be used to study a wide range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone in lab experiments is its ability to interact with specific biological targets, allowing for the study of specific signaling pathways and cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, including the development of new therapeutic agents based on its interactions with the sigma-1 receptor, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its role in various biological processes. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in scientific research and medicine.
Métodos De Síntesis
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone can be synthesized through a variety of methods, including the reaction of 4-bromobenzophenone with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and can be carried out under reflux conditions to promote the formation of the desired product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone has been used in a variety of scientific research applications, including the study of neuronal signaling pathways, the investigation of protein-protein interactions, and the development of new therapeutic agents. In particular, this compound has been shown to interact with a specific type of protein known as the sigma-1 receptor, which is involved in a wide range of biological processes including pain perception, mood regulation, and neuroprotection.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPKQOYYKKVJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252012 | |
| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111946-85-1 | |
| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111946-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)


![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)




![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)